4-Fluoro-1-methylpyridin-2(1H)-one
Description
4-Fluoro-1-methylpyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a fluorine substituent at the 4-position and a methyl group at the 1-position of the pyridin-2(1H)-one scaffold. This compound belongs to a broader class of heterocyclic molecules widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C6H6FNO |
|---|---|
Molecular Weight |
127.12 g/mol |
IUPAC Name |
4-fluoro-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6FNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 |
InChI Key |
GZNNOWOZICAFTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpyridin-2(1H)-one typically involves the fluorination of 1-methylpyridin-2(1H)-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of 4-Fluoro-1-methylpyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of 4-fluoro-1-methylpiperidine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluoro-1-methylpyridin-2(1H)-one N-oxide.
Reduction: 4-Fluoro-1-methylpiperidine.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-methylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The methyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features, physicochemical properties, and biological activities of 4-Fluoro-1-methylpyridin-2(1H)-one with related compounds:
Key Observations:
- Electron-Withdrawing Effects: Fluorine and trifluoromethyl groups (e.g., in 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one) significantly increase electronegativity, altering reactivity and stability compared to non-fluorinated analogs .
- Steric and Solubility Considerations : Bulky substituents like bromine (4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one) or methoxy groups may reduce solubility but improve target binding specificity .
- Biological Activity: Analgesic activity was reported for 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one in rodent models, suggesting fluorinated pyridinones as promising candidates for CNS-targeted therapies .
Spectral and Analytical Data
- NMR Trends: Fluorine substituents (e.g., in 4-Fluoro-1-methylpyridin-2(1H)-one) deshield adjacent protons, causing distinct ¹H NMR shifts (δ ~6.5–8.0 ppm for pyridinone protons) .
- Melting Points : Halogenated derivatives (e.g., bromine or chlorine-containing compounds) generally exhibit higher melting points (>250°C) due to increased molecular symmetry and intermolecular forces .
Toxicity and Pharmacological Potential
- Acute Toxicity : 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one showed low acute toxicity in Sprague–Dawley rats, supporting its therapeutic exploration .
- Structure-Activity Relationships (SAR) : Fluorine and methyl groups (as in 4-Fluoro-1-methylpyridin-2(1H)-one) are associated with improved blood-brain barrier penetration, whereas bulkier groups (e.g., heptafluoropropyl) may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
